2-[(Benzyloxy)imino]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)imino]propanal is an organic compound that features a benzyloxy group attached to an imino group, which is further connected to a propanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)imino]propanal typically involves the reaction of (S)-ethyl 2-hydroxypropanoate with O-benzyl-2,2,2-trichloroacetimidate under anhydrous conditions. The reaction is catalyzed by trifluoromethanesulfonic acid and proceeds at room temperature for 48 to 60 hours. The resulting product is then subjected to reduction using diisobutylaluminum hydride (DIBAH) at -78°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyloxy)imino]propanal can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)imino]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)imino]propanal involves its interaction with various molecular targets. The imino group can act as a nucleophile, participating in reactions with electrophilic centers. The benzyloxy group can stabilize intermediates through resonance, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylideneacetone: Similar in having a benzylic structure but differs in the functional groups attached.
Benzylamine: Contains a benzylic group but has an amine instead of an imino group.
Benzyl alcohol: Similar benzylic structure but with a hydroxyl group instead of an imino group.
Uniqueness
2-[(Benzyloxy)imino]propanal is unique due to its combination of a benzyloxy group with an imino group attached to a propanal backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
112689-13-1 |
---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-phenylmethoxyiminopropanal |
InChI |
InChI=1S/C10H11NO2/c1-9(7-12)11-13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
LSILEIZFYXYBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.